![molecular formula C22H18F3N3O2 B6483845 6-methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1326832-96-5](/img/structure/B6483845.png)
6-methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
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Overview
Description
The compound contains several functional groups, including a trifluoromethyl group, a phenyl group, an oxadiazole ring, and a dihydroquinolinone ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The phenyl and oxadiazole groups can participate in aromatic stacking interactions, which can be important for binding to biological targets. The dihydroquinolinone ring is a common structural motif in many biologically active compounds .
Molecular Structure Analysis
The compound’s structure is likely to be largely planar due to the presence of the aromatic rings. The trifluoromethyl group may introduce some steric hindrance and could influence the overall conformation of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the trifluoromethyl group could potentially undergo nucleophilic substitution reactions, while the oxadiazole ring might be able to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and lipophilicity .Scientific Research Applications
Transition Metal-Catalyzed Cross-Coupling Reactions
The compound’s structure includes a trifluoromethyl group, which can serve as an excellent substrate for Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a powerful method for forming carbon–carbon bonds, and its success lies in mild reaction conditions and functional group tolerance. The compound’s boron-containing moiety can participate in transmetalation, making it a valuable reagent for constructing complex organic molecules.
Drug Design and Medicinal Chemistry
The presence of the morpholin-4-yl group suggests potential applications in drug design. Researchers have found that molecules with a -CF3 group attached to a tertiary stereogenic center can enhance drug potency by interacting with proteins through hydrogen bonding . Investigating this compound’s pharmacological properties could lead to novel drug candidates.
Benzylic Position Reactions
The benzylic position in the compound offers opportunities for various reactions. For instance:
- SN2 Pathway : Primary benzylic halides typically react via an SN2 pathway . Understanding how this compound behaves in such reactions could provide insights into its reactivity.
- SN1 Pathway : Secondary and tertiary benzylic halides often proceed via an SN1 pathway, involving resonance-stabilized carbocations . Investigating this compound’s behavior in SN1 reactions could be valuable.
Future Directions
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can interact with various targets to exhibit pharmacological activities . The exact interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to affect various biochemical pathways . The exact pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit various molecular and cellular effects . The exact effects of this compound’s action would need further investigation.
Action Environment
Environmental factors can significantly impact the action of compounds with a trifluoromethyl group
properties
IUPAC Name |
6-methyl-1-propyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c1-3-9-28-12-17(19(29)16-10-13(2)7-8-18(16)28)21-26-20(27-30-21)14-5-4-6-15(11-14)22(23,24)25/h4-8,10-12H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLSBHPMGDSETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one |
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